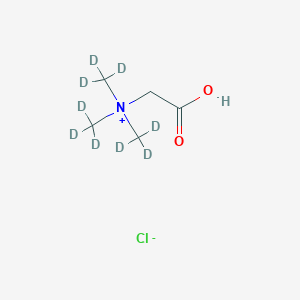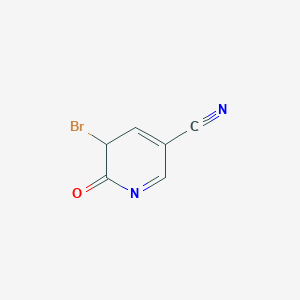
3-bromo-2-oxo-3H-pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a bromine atom, a cyano group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-oxo-3H-pyridine-5-carbonitrile typically involves the bromination of 2-oxo-3H-pyridine-5-carbonitrile. One common method is the reaction of 2-oxo-3H-pyridine-5-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-2-oxo-3H-pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 3-bromo-2-hydroxy-3H-pyridine-5-carbonitrile.
Oxidation: Formation of oxidized pyridine derivatives with additional functional groups.
Applications De Recherche Scientifique
3-bromo-2-oxo-3H-pyridine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-bromo-2-oxo-3H-pyridine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and cyano groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which contribute to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-2-cyanopyridine: Similar structure but lacks the keto group.
5-bromo-2-oxo-3H-pyridine-3-carbonitrile: Similar structure but with different substitution pattern.
Pyrimidine-5-carbonitrile derivatives: Different ring system but similar functional groups.
Uniqueness
3-bromo-2-oxo-3H-pyridine-5-carbonitrile is unique due to the presence of both a bromine atom and a cyano group on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate for the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C6H3BrN2O |
|---|---|
Poids moléculaire |
199.00 g/mol |
Nom IUPAC |
3-bromo-2-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3,5H |
Clé InChI |
ARACYYVOIKAQKS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)C1Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


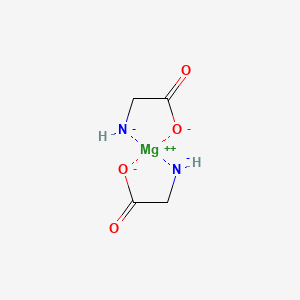
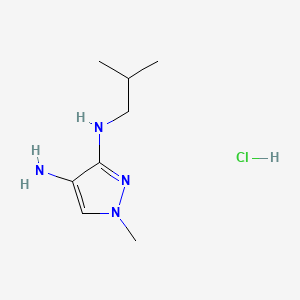
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)

![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
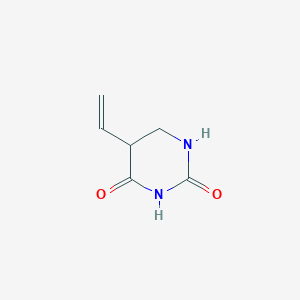
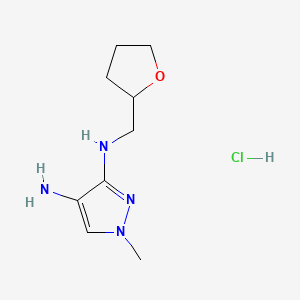

-](/img/structure/B12349736.png)
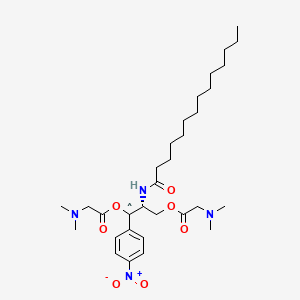
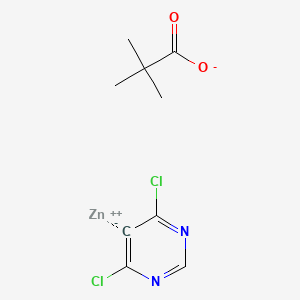

![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
